2-(2,4-Dichlorobenzyl)butanoic acid

Physicochemical Property Lipophilicity Structure-Activity Relationship

This α-substituted carboxylic acid is a critical synthetic building block for cannabinoid receptor modulators (LONI2/LONI4 analogs) targeting obesity and metabolic disorders. Its validated multi-target profile—including potent LOX inhibition, interference with arachidonic acid metabolism, and reproducible broad-spectrum cytotoxicity (IC50: 3.15-7.32 μM against five cancer lines)—makes it an ideal positive control for mechanistic oncology and inflammation studies. The 2,4-dichloro substitution pattern ensures consistent electronic and steric properties essential for SAR reproducibility. Procure this ≥95% purity research intermediate in standard gram-scale quantities. Inquire for bulk pricing and custom synthesis options.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
Cat. No. B12116871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorobenzyl)butanoic acid
Molecular FormulaC11H12Cl2O2
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
InChIKeyALBNGCIGJZVYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorobenzyl)butanoic Acid: A Chlorinated Phenyl Butyric Acid Scaffold for R&D Procurement


2-(2,4-Dichlorobenzyl)butanoic acid (CAS: 1248006-38-3, C11H12Cl2O2, MW 247.11 g/mol) is a lipophilic aromatic-substituted butyric acid derivative [1]. Its structure, featuring a butanoic acid chain connected to a 2,4-dichlorophenyl group, places it within the class of α-substituted carboxylic acids . This scaffold is frequently employed as a synthetic building block in medicinal chemistry and as a tool compound in biological assays, with the 2,4-dichloro substitution pattern known to modulate electronic and steric properties that can influence target binding and pharmacokinetics .

Procurement Rationale: Why 2-(2,4-Dichlorobenzyl)butanoic Acid Cannot Be Interchanged with Simple Analogs


Even subtle structural modifications within the 2,4-dichlorophenyl butyric acid series can lead to significant shifts in biological activity and target selectivity [1]. The position of the carboxylic acid relative to the aromatic ring, the specific 2,4-dichloro substitution pattern, and the absence of additional heteroatoms are critical structural determinants. For example, replacing the 2,4-dichlorobenzyl group with a 3,4-dichlorophenyl group or altering the carbon chain length can drastically change a compound's potency against enzymes like kynurenine 3-hydroxylase or its ability to modulate ion channels [2]. Generic substitution without validated comparative data from equivalent assay conditions introduces unacceptable experimental variability.

Product-Specific Quantitative Evidence Guide for 2-(2,4-Dichlorobenzyl)butanoic Acid


Differentiation via Physicochemical Properties: Enhanced Lipophilicity (LogP) vs. Unsubstituted Analog

The 2,4-dichloro substitution on the phenyl ring of 2-(2,4-dichlorobenzyl)butanoic acid substantially increases its lipophilicity relative to its unsubstituted analog, 2-benzylbutanoic acid [1]. This difference is a key driver of membrane permeability and target binding, making it a more suitable starting point for drug discovery programs targeting intracellular or membrane-bound proteins .

Physicochemical Property Lipophilicity Structure-Activity Relationship

Structural Advantage in Synthetic Utility: A Building Block for Bioactive Indazole Derivatives

The 2,4-dichlorobenzyl group of 2-(2,4-dichlorobenzyl)butanoic acid is a critical pharmacophore for activity at cannabinoid receptors. While not a direct comparison, the same core motif is present in LONI4, a potent anorexant agent [1]. This validates the importance of this specific substitution pattern. This compound serves as a direct synthetic precursor to such derivatives, a utility not matched by non-halogenated or differently halogenated analogs .

Medicinal Chemistry Synthetic Intermediate Cannabinoid Receptor

Profile of Anticancer Activity: Cytotoxicity Against Multiple Human Cancer Cell Lines

This compound demonstrates a consistent and moderate cytotoxic profile across a panel of five human cancer cell lines, with IC50 values falling within a narrow micromolar range [1]. This profile contrasts with many structurally related butanoic acid derivatives which either show no activity or high nanomolar potency against only a single cell type [2].

Anticancer Cytotoxicity Cell Viability

Best Research and Industrial Application Scenarios for 2-(2,4-Dichlorobenzyl)butanoic Acid


Medicinal Chemistry: A Privileged Scaffold for Cannabinoid Receptor Ligands

Based on its structural homology to the core motif in potent anorexant and orexant agents like LONI2 and LONI4, this compound is an ideal building block for synthesizing novel cannabinoid receptor modulators [1]. Its use as an intermediate can directly lead to new chemical entities (NCEs) for obesity and metabolic disorder research. Procurement is justified by the established activity of derivatives containing the same 2,4-dichlorobenzyl group in this specific therapeutic area [1].

Cancer Biology: A Tool Compound for Broad-Spectrum Cytotoxicity Studies

The compound's demonstrated, reproducible cytotoxic activity against a panel of five human cancer cell lines (IC50: 3.15-7.32 μM) supports its use as a positive control or starting point in broad-spectrum oncology research [2]. Its moderate potency is an advantage for mechanistic studies, allowing for the observation of cellular effects without immediate, overwhelming toxicity, which can complicate interpretation.

Chemical Biology: Investigation of Carboxylic Acid-Dependent Biological Activity

The compound has been identified as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism, with additional inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. This multi-target profile makes it a valuable probe for studying the role of these enzymes in inflammation and other pathways. It also serves as an antioxidant in fats and oils, providing a dual role in oxidative stress studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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